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molecular formula C6H6N2OS B8790208 (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol CAS No. 1327366-68-6

(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol

Cat. No. B8790208
M. Wt: 154.19 g/mol
InChI Key: RYQKGOARQDSSPV-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol (3.5 g, 22.7 mmol) in anhydrous dichloromethane (50 mL) was added triethylsilane (5.23 g, 45.4 mmol) dropwise below 0° C., trifluoroacetic acid (5.18 g, 45.4 mmol) was added dropwise followed below 0° C. The resulting reaction system was warm to the ambient temperature and allowed to stir for 2 hours at room temperature. The reaction mixture was poured into saturated sodium bicarbonate, extracted with dichloromethane (50 mL×3), the combined organic phase was dried by anhydrous sodium sulphate, and then filtered. The filtrate was concentrated and purified by column chromatograph on silica gel eluted with (petrol ether/acetic ester 15:1→8:1) to give the title compound (2.5 g, 80%) as a yellow solid. LCMS (M+H+) m/z: calc'd. 138.03. found 138.9.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([CH2:9]O)[NH:8][C:4]=2[N:3]=[CH:2]1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:9][C:7]1[NH:8][C:4]2[N:3]=[CH:2][S:1][C:5]=2[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
S1C=NC2=C1C=C(N2)CO
Name
Quantity
5.23 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
5.18 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise followed below 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction system
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried by anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatograph on silica gel
WASH
Type
WASH
Details
eluted with (petrol ether/acetic ester 15:1→8:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC2=C(N=CS2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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